molecular formula C12H13ClN4 B6457088 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine CAS No. 2549056-19-9

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine

Cat. No.: B6457088
CAS No.: 2549056-19-9
M. Wt: 248.71 g/mol
InChI Key: MWMQZUBTWSWNPP-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    N-Methylation: The N-methylation of the pyrimidine ring can be carried out using methylating agents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the chlorinated pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).

Major Products

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine and pyridine rings. This unique structure may confer distinct biological activity or chemical reactivity compared to other similar compounds.

Biological Activity

5-chloro-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and therapeutic implications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrimidine core substituted with a chlorine atom and a pyridine moiety, which contributes to its biological activity. The molecular formula is C12H13ClN4C_{12}H_{13ClN_{4}} with a molecular weight of approximately 248.71 g/mol.

Research indicates that compounds similar to this compound often inhibit key enzymes involved in cellular processes, particularly:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR leads to decreased tetrahydrofolate levels, disrupting DNA synthesis and cell proliferation. This mechanism is crucial in cancer therapy as it targets rapidly dividing cells .
  • Kinase Inhibition : Similar compounds have shown activity against various kinases, including those involved in cancer signaling pathways. For instance, inhibitors targeting receptor tyrosine kinases have demonstrated antitumor effects in preclinical models .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Target Effect Reference
DHFR InhibitionDihydrofolate ReductasePrevents DNA synthesis
Antitumor ActivityVarious Cancer Cell LinesInduces apoptosis in cancer cells
Kinase InhibitionReceptor Tyrosine KinasesImpairs cell signaling pathways

Case Studies

  • Anticancer Efficacy : A study investigating the anticancer properties of pyrimidine derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The mechanism was linked to the inhibition of DHFR and subsequent effects on folate metabolism, resulting in reduced tumor growth .
  • Kinase Targeting : Another study demonstrated that related compounds effectively inhibited specific kinases involved in tumor progression. These findings suggest that this compound could potentially serve as a dual inhibitor, targeting both DHFR and kinase pathways, enhancing its therapeutic profile .

Properties

IUPAC Name

5-chloro-N-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-17(12-15-8-11(13)9-16-12)7-4-10-2-5-14-6-3-10/h2-3,5-6,8-9H,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMQZUBTWSWNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=NC=C1)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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